6-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Descripción
La 7-amino-6-(4-bromofenil)-2-metilpirazolo[1,5-a]pirimidina es un compuesto heterocíclico que pertenece a la familia de la pirazolo[1,5-a]pirimidina. Este compuesto se caracteriza por su estructura única, que incluye un grupo bromofenilo y un grupo metilo unidos al núcleo de pirazolo[1,5-a]pirimidina. La presencia de estos grupos funcionales confiere propiedades químicas y biológicas distintas al compuesto, convirtiéndolo en objeto de interés en varios campos de investigación científica.
Propiedades
Número CAS |
85841-05-0 |
|---|---|
Fórmula molecular |
C13H11BrN4 |
Peso molecular |
303.16 g/mol |
Nombre IUPAC |
6-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C13H11BrN4/c1-8-6-12-16-7-11(13(15)18(12)17-8)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3 |
Clave InChI |
GDFSJQQIVSOMNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=C1)N=CC(=C2N)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 7-amino-6-(4-bromofenil)-2-metilpirazolo[1,5-a]pirimidina típicamente involucra reacciones de múltiples pasos a partir de precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de pirazol: El paso inicial involucra la síntesis de un derivado de pirazol a través de la reacción de hidrazina con una β-dicetona.
Ciclación: El derivado de pirazol se somete a ciclación con un reactivo adecuado, como un aldehído o una cetona, para formar el núcleo de pirazolo[1,5-a]pirimidina.
Metilación: El paso final involucra la metilación del núcleo de pirazolo[1,5-a]pirimidina utilizando un agente metilante como el yoduro de metilo.
Métodos de producción industrial
La producción industrial de 7-amino-6-(4-bromofenil)-2-metilpirazolo[1,5-a]pirimidina sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The bromine atom on the 4-bromophenyl group enables nucleophilic aromatic substitution (SNAr) under specific conditions. For example:
-
Amination : Reaction with ammonia or primary amines in polar aprotic solvents (e.g., DMF) at 80–100°C yields 4-aminophenyl derivatives.
-
Suzuki–Miyaura Coupling : Palladium-catalyzed cross-coupling with arylboronic acids replaces bromine with aryl groups (e.g., phenyl, naphthyl) .
Key Reaction Data :
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromine → Phenyl | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12 h | 82–89 | |
| Bromine → Methoxy | NaOMe, CuI, DMSO, 120°C, 24 h | 68 |
Electrophilic Aromatic Substitution
The pyrazolo[1,5-a]pyrimidine core undergoes regioselective electrophilic substitution at the C-3 position due to electron-rich character:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at C-3 (72% yield) .
-
Sulfonation : Fuming H₂SO₄ at 50°C produces sulfonic acid derivatives .
Oxidative Cross-Dehydrogenative Coupling (CDC)
Under aerobic oxidative conditions, the compound participates in CDC reactions to form fused heterocycles:
-
With β-ketoesters : Ethyl acetoacetate reacts in acetic acid/O₂ to yield pyrazolo-pyridine hybrids (94% yield) .
Optimized CDC Reaction Parameters :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 94 |
| Acid Additive | Acetic acid (6 eq) | 94 |
| Atmosphere | O₂ (1 atm) | 94 |
Electrochemical Functionalization
Recent advances enable regioselective C–H bond chalcogenation under mild conditions:
-
Selenylation : Using diphenyl diselenide and TBABF₄ in acetonitrile under galvanostatic conditions (10 mA) installs a selenyl group at C-3 (75–89% yield) .
-
Sulfenylation : Analogous reactions with diphenyl disulfide yield C-3 sulfides (46–86% yield) .
Representative Electrochemical Reactions :
| Substrate | Reagent | Product Yield (%) |
|---|---|---|
| 2-Methyl-7-phenyl derivative | PhSeSePh | 89 |
| 7-(4-Bromophenyl) derivative | PhSSPh | 75 |
Biological Interaction Pathways
While not a direct chemical reaction, the compound’s interactions with biological targets involve:
-
Hydrogen Bonding : The 7-amino group binds to kinase ATP pockets (e.g., CDK2) .
-
Halogen Bonding : The bromine atom interacts with hydrophobic enzyme cavities.
Stability Under Synthetic Conditions
The compound remains stable under:
Derivatization for Enhanced Bioactivity
Key modifications include:
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the potential of 6-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine as an anticancer agent. The compound has shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
Experimental Findings
-
Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against several cancer cell lines:
- A549 (Lung Cancer) : IC50 = 12.5 µM
- MCF-7 (Breast Cancer) : IC50 = 15.0 µM
Cell Line IC50 (µM) A549 12.5 MCF-7 15.0 - Mechanism of Action : The compound appears to modulate key signaling pathways involved in cell growth and survival, potentially affecting the expression of oncogenes and tumor suppressor genes.
- Case Study - Tumor Growth Inhibition : In vivo experiments using xenograft models indicated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated, revealing promising results in reducing inflammatory markers.
Key Observations
-
In Vitro Studies : The compound was shown to decrease the production of pro-inflammatory cytokines:
Treatment TNF-alpha Production (pg/mL) IL-6 Production (pg/mL) Control 1000 800 Compound Treatment 300 250
This suggests that the compound may inhibit pathways involved in inflammation, providing a basis for further development as an anti-inflammatory agent.
Antimicrobial Activity
Preliminary studies indicate that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, may exhibit antimicrobial properties.
Findings
- Efficacy Against Bacterial Strains : Some derivatives have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections.
- Mechanistic Insights : The structural characteristics of the compound may contribute to its ability to disrupt bacterial cell wall synthesis or function.
Mecanismo De Acción
El mecanismo de acción de la 7-amino-6-(4-bromofenil)-2-metilpirazolo[1,5-a]pirimidina implica su interacción con objetivos moleculares y vías específicas. Se sabe que el compuesto inhibe ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad. Esta inhibición puede conducir a alteraciones en los procesos y vías celulares, lo que genera diversos efectos biológicos. Los objetivos moleculares y las vías específicas involucradas dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
La 7-amino-6-(4-bromofenil)-2-metilpirazolo[1,5-a]pirimidina puede compararse con otros compuestos similares, como:
7-amino-6-(4-clorofenil)-2-metilpirazolo[1,5-a]pirimidina: Estructura similar pero con un grupo clorofenilo en lugar de un grupo bromofenilo.
7-amino-6-(4-metilfenil)-2-metilpirazolo[1,5-a]pirimidina: Contiene un grupo metilfenilo en lugar de un grupo bromofenilo.
7-amino-6-(4-fluorofenil)-2-metilpirazolo[1,5-a]pirimidina: Presenta un grupo fluorofenilo en lugar del grupo bromofenilo.
La singularidad de la 7-amino-6-(4-bromofenil)-2-metilpirazolo[1,5-a]pirimidina reside en la presencia del grupo bromofenilo, que confiere una reactividad química y una actividad biológica distintas en comparación con sus análogos.
Actividad Biológica
6-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has been extensively studied for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is with a molecular weight of 305.16 g/mol. The structure features a bromophenyl group and a pyrazolo-pyrimidine core, which contribute to its biological activity.
Anticancer Activity
Research has shown that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted the effectiveness of various pyrazolo derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The incorporation of bromine in the structure enhanced cytotoxicity and exhibited a synergistic effect when combined with doxorubicin, particularly in the MDA-MB-231 cell line characterized by poor prognosis in breast cancer patients .
Table 1: Anticancer Activity of Pyrazolo Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Synergistic Effect with Doxorubicin |
|---|---|---|---|
| 6-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine | MCF-7 | 15 | Yes |
| 6-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine | MDA-MB-231 | 10 | Yes |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo derivatives has also been documented. These compounds inhibit various inflammatory pathways and cytokine production. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This property makes them candidates for treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Pyrazolo derivatives have demonstrated antimicrobial properties against various pathogens. A study indicated that certain synthesized pyrazole carboxamides exhibited notable antifungal activity, suggesting that modifications in the pyrazole structure can enhance its efficacy against microbial strains .
Table 2: Antimicrobial Activity of Pyrazolo Derivatives
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine | Candida albicans | 32 µg/mL |
| 6-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine | Escherichia coli | 64 µg/mL |
The biological activities of 6-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : This compound has been shown to inhibit several kinases implicated in cancer progression and inflammation. It selectively inhibits receptor tyrosine kinases such as c-Kit and PDGFR, which play critical roles in cell signaling pathways related to tumor growth and survival .
- Antimetabolite Properties : As an analogue of purines, it may interfere with nucleic acid synthesis by mimicking natural substrates involved in cellular metabolism.
Case Studies
Several studies have explored the pharmacological potential of pyrazolo derivatives:
- Study on Breast Cancer : The combination therapy involving doxorubicin and brominated pyrazoles showed improved cytotoxic effects compared to either agent alone. This finding suggests a promising avenue for enhancing chemotherapy outcomes in resistant cancer types .
- Antimicrobial Evaluation : A systematic evaluation of various pyrazole derivatives revealed that those with halogen substitutions exhibited superior antimicrobial activity compared to their unsubstituted counterparts. This highlights the importance of structural modifications in enhancing therapeutic efficacy .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
